molecular formula C17H20N4O B6458196 N-{4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2549021-38-5

N-{4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide

Cat. No. B6458196
CAS RN: 2549021-38-5
M. Wt: 296.37 g/mol
InChI Key: MIKXXHBVKVSGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-{4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the acetamide group would likely have significant effects on its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The pyrimidine ring and the acetamide group could potentially participate in a variety of chemical reactions .

Scientific Research Applications

CPA is widely used in scientific research as it has a wide range of applications. It is used in biochemical and physiological studies, as well as in laboratory experiments. CPA is also used in the study of enzymes and proteins, as well as in the study of the structure and function of DNA. Additionally, CPA is used in the study of drug metabolism, drug-drug interactions, and drug-receptor interactions.

Mechanism of Action

CPA acts as an inhibitor of cyclin-dependent kinase (CDK) enzymes. CDKs are enzymes that are involved in the regulation of cell cycle progression. CPA binds to the ATP-binding pocket of CDKs, preventing them from phosphorylating their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
CPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, CPA has been shown to have antioxidant and anti-tumor effects.

Advantages and Limitations for Lab Experiments

CPA has several advantages for use in laboratory experiments. It is easy to synthesize, inexpensive, and has a wide range of applications. Additionally, CPA is stable and can be stored for long periods of time without degradation. However, CPA can be toxic in high concentrations, and it should be handled with caution.

Future Directions

There are a number of potential future directions for the use of CPA in scientific research. CPA could be further studied for its potential applications in drug design and development, as well as in the study of enzyme inhibition and regulation. Additionally, CPA could be studied for its potential applications in the treatment of various diseases, such as cancer and inflammation. Furthermore, CPA could be studied for its potential applications in the development of new diagnostic tools and therapies. Finally, CPA could be studied for its potential applications in the development of new drugs and drug delivery systems.

Synthesis Methods

CPA can be synthesized from the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine-4-amine and acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere at room temperature for 2-3 hours. The product is then filtered, dried, and recrystallized from a suitable solvent such as ethanol or methanol.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-10-11(2)18-17(13-4-5-13)21-16(10)20-15-8-6-14(7-9-15)19-12(3)22/h6-9,13H,4-5H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKXXHBVKVSGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC=C(C=C2)NC(=O)C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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